molecular formula C21H20N8O3 B145377 ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile CAS No. 137522-85-1

((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile

Cat. No. B145377
M. Wt: 432.4 g/mol
InChI Key: NIGWKPKEEYOXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile, also known as BMTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMTA is a member of the triazine family of compounds and has a unique structure that makes it an attractive candidate for various research purposes.

Mechanism Of Action

The mechanism of action of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it an attractive candidate for cancer therapy.

Biochemical And Physiological Effects

((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been found to have antioxidant and anti-inflammatory properties. ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has also been shown to have a positive effect on the immune system, which makes it an attractive candidate for the development of immunomodulatory drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is its potent anti-cancer activity. This makes it an attractive candidate for the development of new cancer drugs. However, there are also some limitations to the use of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile in lab experiments. For example, ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the use of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile in scientific research. One possible avenue of research is the development of new cancer drugs based on the structure of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile. Another potential application of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is in the development of immunomodulatory drugs. Additionally, ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile may have applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is a promising compound with many potential applications in scientific research. Its unique structure and potent anti-cancer activity make it an attractive candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine to form the triazine derivative. Finally, the triazine derivative is reacted with acetonitrile to produce ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile.

Scientific Research Applications

((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been found to have various applications in scientific research. One of the most significant uses of ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile is in the development of new drugs. ((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile has been shown to have potent anti-cancer activity, and it is being investigated as a potential treatment for various types of cancer.

properties

CAS RN

137522-85-1

Product Name

((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)oxy)acetonitrile

Molecular Formula

C21H20N8O3

Molecular Weight

432.4 g/mol

IUPAC Name

2-[[4,6-bis[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3,5-triazin-2-yl]oxy]acetonitrile

InChI

InChI=1S/C21H20N8O3/c1-30-17-9-5-3-7-15(17)13-23-28-19-25-20(27-21(26-19)32-12-11-22)29-24-14-16-8-4-6-10-18(16)31-2/h3-10,13-14H,12H2,1-2H3,(H2,25,26,27,28,29)/b23-13+,24-14+

InChI Key

NIGWKPKEEYOXCX-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)OCC#N)N/N=C/C3=CC=CC=C3OC

SMILES

COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)OCC#N)NN=CC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)OCC#N)NN=CC3=CC=CC=C3OC

synonyms

((4,6-Bis(((2-methoxyphenyl)methylene)hydrazino)-1,3,5-triazin-2-yl)ox y)acetonitrile

Origin of Product

United States

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